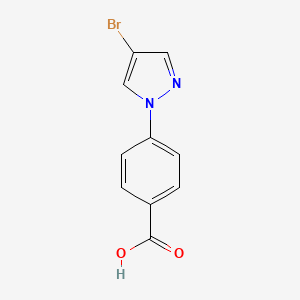
2-溴-4-氟苯三氟甲烷
描述
It has the molecular formula C7H3BrF4 and a molecular weight of 243.00 g/mol . This compound is a colorless to almost colorless liquid with a boiling point of 161-162°C . It is primarily used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
科学研究应用
2-Bromo-4-fluorobenzotrifluoride is widely used in scientific research due to its versatility:
作用机制
Target of Action
It is known that this compound is used in the multi-step synthesis of (2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1h-imidazol-1-yl}ethyl)dimethylamine . This suggests that its targets could be related to the biochemical pathways involved in this synthesis.
Mode of Action
It is known to participate in the synthesis of complex organic compounds . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure and properties of the resulting compounds.
Biochemical Pathways
Given its role in the synthesis of complex organic compounds , it can be inferred that it may affect the pathways related to these compounds.
Result of Action
Given its role in the synthesis of complex organic compounds , it can be inferred that it may lead to the formation of these compounds at the molecular level.
生化分析
Biochemical Properties
2-Bromo-4-fluorobenzotrifluoride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound’s halogenated structure allows it to form strong interactions with biomolecules, often through halogen bonding. These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of specific biochemical pathways. For instance, 2-Bromo-4-fluorobenzotrifluoride has been used in the multi-step synthesis of complex molecules, demonstrating its versatility in biochemical applications .
Cellular Effects
The effects of 2-Bromo-4-fluorobenzotrifluoride on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to 2-Bromo-4-fluorobenzotrifluoride can lead to changes in the expression of genes involved in metabolic pathways, potentially altering cellular function. Additionally, the compound’s interaction with cell membranes can affect membrane fluidity and permeability, further influencing cellular processes .
Molecular Mechanism
At the molecular level, 2-Bromo-4-fluorobenzotrifluoride exerts its effects through various mechanisms. The compound can bind to specific biomolecules, forming stable complexes that can inhibit or activate enzyme activity. For example, the presence of bromine and fluorine atoms in the compound’s structure allows it to form halogen bonds with target biomolecules, leading to changes in their conformation and activity. These interactions can result in the modulation of biochemical pathways, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-fluorobenzotrifluoride can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that 2-Bromo-4-fluorobenzotrifluoride is relatively stable under standard laboratory conditions, but its degradation products can also influence cellular processes. Long-term exposure to the compound may lead to cumulative effects on gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-fluorobenzotrifluoride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Toxic or adverse effects have been observed at high doses, including respiratory tract irritation and skin corrosion. These findings highlight the importance of careful dosage control when using 2-Bromo-4-fluorobenzotrifluoride in experimental settings .
Metabolic Pathways
2-Bromo-4-fluorobenzotrifluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo metabolic reactions such as oxidation and reduction, leading to the formation of metabolites that can further influence cellular function. These metabolic pathways are essential for understanding the compound’s overall impact on biological systems .
Transport and Distribution
The transport and distribution of 2-Bromo-4-fluorobenzotrifluoride within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, 2-Bromo-4-fluorobenzotrifluoride can accumulate in specific compartments, influencing its localization and activity. These interactions are essential for understanding the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of 2-Bromo-4-fluorobenzotrifluoride plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Bromo-4-fluorobenzotrifluoride may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and influence cellular processes. Understanding the subcellular localization of 2-Bromo-4-fluorobenzotrifluoride is essential for elucidating its mechanism of action .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the bromination of 2-bromotrifluorotoluene followed by fluorination using potassium fluoride and potassium tetrafluorocobaltate in dimethyl sulfoxide (DMSO) under reflux conditions . Another method involves nitration of m-fluorobenzotrifluoride, followed by reduction and diazotization, and finally bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .
Industrial Production Methods: Industrial production of 2-Bromo-4-fluorobenzotrifluoride often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, with careful control of reaction conditions to ensure safety and efficiency .
化学反应分析
Types of Reactions: 2-Bromo-4-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of bromine and fluorine atoms.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride in DMSO are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Major Products:
Substitution Reactions: Products include various substituted benzotrifluorides.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
相似化合物的比较
- 2-Bromo-5-fluorobenzotrifluoride
- 4-Bromobenzotrifluoride
- 3-Fluorobenzotrifluoride
- 4-Fluorobenzotrifluoride
Comparison: 2-Bromo-4-fluorobenzotrifluoride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of complex organic molecules .
属性
IUPAC Name |
2-bromo-4-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-6-3-4(9)1-2-5(6)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBGYSIEJHXPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370568 | |
| Record name | 2-Bromo-4-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-21-9 | |
| Record name | 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-fluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B1270717.png)







![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)

